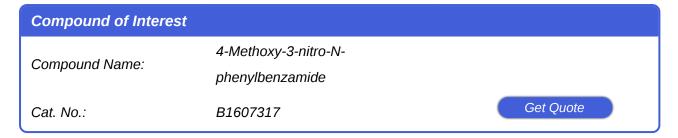


Application Notes and Protocols for Pharmacokinetic Studies of N-phenylbenzamide Derivatives

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the pharmacokinetic profiles of select N-phenylbenzamide derivatives and detailed protocols for their evaluation. This document is intended to guide researchers in designing and conducting preclinical pharmacokinetic studies for this important class of therapeutic agents.

Introduction to N-phenylbenzamide Derivatives

N-phenylbenzamide derivatives represent a versatile scaffold in medicinal chemistry, with compounds exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Understanding the absorption, distribution, metabolism, and excretion (ADME) of these compounds is critical for their development as safe and effective drugs. This document focuses on the pharmacokinetic profiles of three prominent N-phenylbenzamide derivatives: Regorafenib, Tucatinib, and Enzalutamide.

Data Presentation: Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of Regorafenib, Tucatinib, and Enzalutamide in preclinical rodent models.

Table 1: Pharmacokinetic Parameters of Regorafenib in Mice



Parameter	Value	Conditions
Cmax	24.5 μmol/L	10 mg/kg, single oral dose
Tmax	4 hours	160 mg single dose (human data for reference)[1]
AUC(0-24)ss	46,911 μg·h/L	10 mg/kg/day for 5 days, oral administration[2]
t1/2	28 hours (14-58)	Human data for reference[1]

Table 2: Pharmacokinetic Parameters of Tucatinib in Rats

Parameter	Value	Conditions
Cmax	Increased by 59.1% with 100 mg/kg quercetin	30 mg/kg, single oral dose[3]
Tmax	1-2 hours	Single oral dose[4][5]
AUC(0→t)	Increased by 75.4% with 100 mg/kg quercetin	30 mg/kg, single oral dose[3]
t1/2	11.9 - 16.4 hours (effective half-life in patients)	300 mg BID (human data)[4][5]

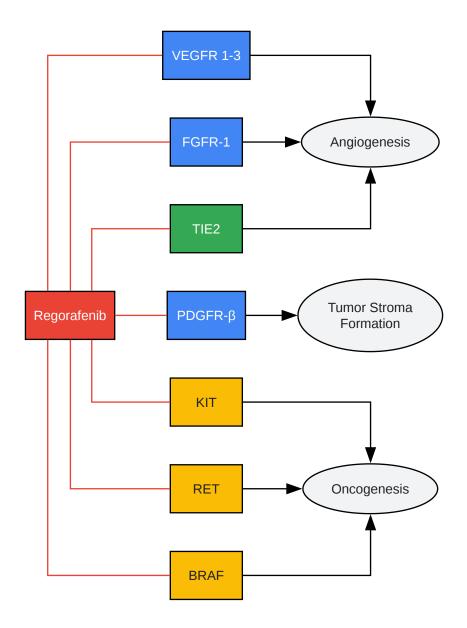
Table 3: Pharmacokinetic Parameters of Enzalutamide in Rats

Parameter	Value	Conditions
Cmax	-	-
Tmax	6-8 hours	Single oral administration[6]
AUC	Dose-proportional	30-360 mg/day (human data) [7]
t1/2	9.13-10.6 hours	Intravenous administration[8]
Oral Bioavailability	89.7%	Oral administration[8]



Signaling Pathway Diagrams

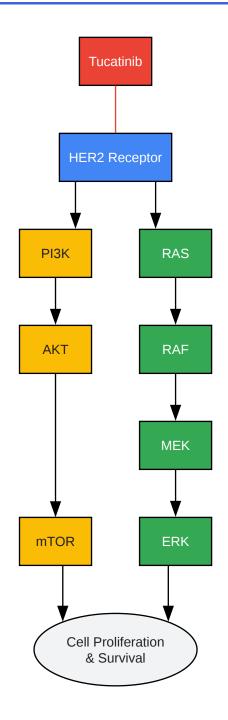
The following diagrams illustrate the key signaling pathways modulated by Regorafenib, Tucatinib, and Enzalutamide.



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Regorafenib multi-kinase inhibition pathway.

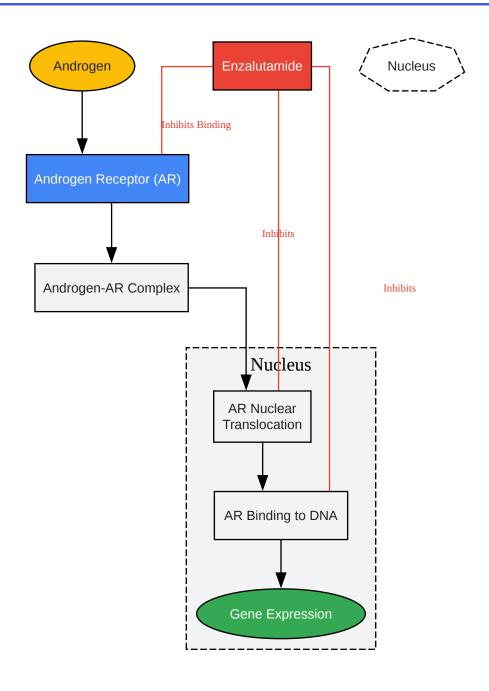




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Tucatinib inhibition of the HER2 signaling pathway.





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Enzalutamide mechanism of action in the androgen receptor pathway.

Experimental Protocols In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a general procedure for evaluating the pharmacokinetics of an N-phenylbenzamide derivative following oral (PO) and intravenous (IV) administration in rats or mice.

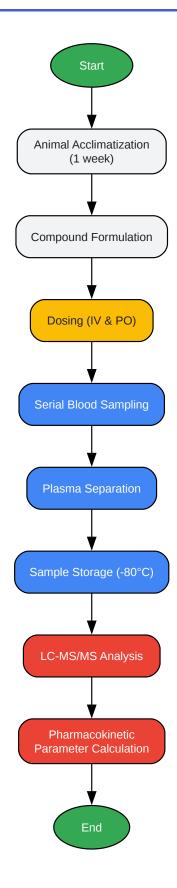


1.1. Objective: To determine the pharmacokinetic profile (Cmax, Tmax, AUC, t1/2, and bioavailability) of a test compound.

1.2. Materials:

- · Test N-phenylbenzamide derivative
- Vehicle for formulation (e.g., 0.5% methylcellulose, PEG400/water)
- Male Sprague-Dawley rats (or other appropriate rodent strain), 8-10 weeks old
- Dosing syringes and needles (gavage needles for PO, appropriate gauge for IV)
- Blood collection supplies (e.g., EDTA-coated tubes, capillaries)
- Centrifuge
- Freezer (-80°C)
- 1.3. Experimental Workflow Diagram:





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General workflow for a rodent pharmacokinetic study.



1.4. Procedure:

- Animal Acclimatization: House animals in a controlled environment for at least one week prior to the study.
- Formulation: Prepare the dosing formulations for IV and PO administration. For oral dosing, the compound is often suspended in a vehicle like 0.5% methylcellulose.[9] For intravenous administration, a solution in a suitable vehicle (e.g., saline with a co-solvent) is required.
- Dosing:
 - Oral (PO): Administer the test compound to a group of fasted rats via oral gavage. A typical dose might be 10-50 mg/kg.[2][3]
 - Intravenous (IV): Administer the test compound to a separate group of rats via tail vein injection. A lower dose, typically 1-5 mg/kg, is used for IV administration.
- Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).[3] Collect samples into EDTA-coated tubes.
- Plasma Preparation: Centrifuge the blood samples to separate the plasma.
- Sample Storage: Store the plasma samples at -80°C until analysis.

Bioanalytical Method: LC-MS/MS for Plasma Sample Analysis

This protocol provides a general framework for the quantification of N-phenylbenzamide derivatives in plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

2.1. Objective: To develop and validate a sensitive and specific method for quantifying the test compound in plasma.

2.2. Materials:

Plasma samples from the pharmacokinetic study



- Reference standards of the test compound and an internal standard (IS)
- Acetonitrile (ACN), methanol (MeOH), formic acid (FA) (LC-MS grade)
- Water (ultrapure)
- LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)
- Analytical column (e.g., C18 reverse-phase)

2.3. Procedure:

- Preparation of Standards and Quality Controls (QCs): Prepare stock solutions of the test compound and IS in a suitable solvent (e.g., DMSO or MeOH). Serially dilute the stock solution to prepare calibration standards and QCs in blank plasma.[9][10]
- Sample Preparation (Protein Precipitation):
 - Thaw plasma samples, calibration standards, and QCs.
 - To a small volume of plasma (e.g., 50-100 μL), add 2-3 volumes of cold acetonitrile containing the internal standard.[9][10]
 - Vortex the mixture to precipitate proteins.
 - Centrifuge to pellet the precipitated proteins.
 - Transfer the supernatant to a clean tube for analysis.
- LC-MS/MS Analysis:
 - Chromatographic Separation: Inject the prepared sample onto a C18 column. Use a
 gradient elution with a mobile phase consisting of water with 0.1% formic acid (Mobile
 Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).[9][10]
 - Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific precursor-to-product ion transitions for the analyte and the IS in Multiple Reaction Monitoring (MRM) mode.[9][10]



- Data Analysis:
 - Integrate the peak areas for the analyte and the IS.
 - Generate a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration of the calibration standards.
 - Determine the concentration of the test compound in the unknown samples using the regression equation from the calibration curve.
- 2.4. Method Validation: Validate the bioanalytical method according to regulatory guidelines (e.g., FDA or EMA) for parameters such as linearity, accuracy, precision, selectivity, recovery, and stability.[10]

Conclusion

The provided application notes and protocols offer a foundational guide for the pharmacokinetic evaluation of N-phenylbenzamide derivatives. The data presented for Regorafenib, Tucatinib, and Enzalutamide highlight the diverse pharmacokinetic profiles within this chemical class. Adherence to the detailed experimental protocols will enable researchers to generate robust and reliable data, crucial for the successful advancement of novel N-phenylbenzamide-based drug candidates.

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